molecular formula C12H18N2O2S B500267 N-benzylpiperidine-1-sulfonamide CAS No. 100317-21-3

N-benzylpiperidine-1-sulfonamide

Cat. No. B500267
Key on ui cas rn: 100317-21-3
M. Wt: 254.35g/mol
InChI Key: PBNXYRBUOTXYMC-UHFFFAOYSA-N
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Patent
US06800646B1

Procedure details

To a solution of the methylene sulfonamide from part F (20.46 g, 51.5 mmol) in dimethylformamide (90 mL) was added potassium carbonate (21.3 g, 154.7 mmol), bis-(2-chloroethyl)benzyl amine (12.0 g, 51.5 mmol; and 18-Crown-6 (700 mg). The slurry was stirred at sixty degrees Celsius. After twenty four hours the reaction was concentrated in vacuo. The residue was taken up in ethyl acetate, washed with water three times, saturated sodium chloride solution, dried over Na2SO4, filtered, and concentrated in vacuo. The residue was recrystallized (methanol) to give the N-benzyl piperidine sulfonamide as a white solid (15 g, 52%).
Name
methylene sulfonamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
21.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
90 mL
Type
reactant
Reaction Step One
Quantity
700 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]=[N:2][SH:3](=[O:5])=[O:4].[C:6](=O)([O-])[O-].[K+].[K+].ClCCN(CCCl)C[C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1.C1O[CH2:42][CH2:41]OCCOCCOCCOCCOC1.[CH3:44][N:45]([CH3:48])C=O>>[CH2:1]([NH:2][S:3]([N:45]1[CH2:48][CH2:42][CH2:41][CH2:6][CH2:44]1)(=[O:5])=[O:4])[C:17]1[CH:18]=[CH:19][CH:20]=[CH:21][CH:22]=1 |f:1.2.3|

Inputs

Step One
Name
methylene sulfonamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=NS(=O)=O
Name
Quantity
21.3 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCCN(CC1=CC=CC=C1)CCCl
Name
Quantity
90 mL
Type
reactant
Smiles
CN(C=O)C
Step Two
Name
Quantity
700 mg
Type
reactant
Smiles
C1COCCOCCOCCOCCOCCO1

Conditions

Stirring
Type
CUSTOM
Details
The slurry was stirred at sixty degrees Celsius
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
After twenty four hours the reaction was concentrated in vacuo
WASH
Type
WASH
Details
washed with water three times, saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was recrystallized (methanol)

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)NS(=O)(=O)N1CCCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 15 g
YIELD: PERCENTYIELD 52%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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